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Compound of Interest

Compound Name:
4-(2-Bromophenyl)pyrimidin-2-

amine

CAS No.: 99073-95-7

Cat. No.: B1504631

Get Quote

Executive Summary & Chemical Identity
4-(2-Bromophenyl)pyrimidin-2-amine is a high-value heterocyclic intermediate primarily

utilized in the discovery of kinase inhibitors (e.g., CDK, PLK4 pathways) and as a scaffold in

fragment-based drug design (FBDD).[1] Unlike a standard Safety Data Sheet (SDS) which lists

hazards statically, this guide contextualizes the physicochemical properties of the molecule to

optimize experimental success and safety compliance.
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Property Specification Technical Note

CAS Number 99073-95-7 (Verify per batch)

Isomers (e.g., 4-bromophenyl)

are common; verify via NMR.

[2]

Molecular Formula C₁₀H₈BrN₃
Distinctive isotope pattern (1:1

doublet) in MS due to Br.

Molecular Weight 250.09 g/mol
Ideal range for fragment-based

screening (<300 Da).

Appearance White to off-white solid
Yellowing indicates oxidation

or trace impurities.

Solubility DMSO, DMF, MeOH
Poor water solubility. Requires

co-solvent for bio-assay.

pKa (Calc) ~3.5 - 4.0 (Pyrimidine N)
Weakly basic; protonates in

strong acid (e.g., HCl/dioxane).

Hazard Architecture & Risk Assessment
While standard GHS classifications label this compound as an "Irritant," the structural reality

demands a more nuanced risk assessment. The presence of the 2-aminopyrimidine moiety

suggests potential biological activity (kinase binding), while the aryl bromide poses

sensitization risks.

GHS Classification & Causality
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[3][4] Mechanism:

Nitrogenous heterocycles can interfere with neurotransmission or metabolic pathways if

ingested.

Skin/Eye Irritation - Category 2/2A (H315/H319): Causes serious irritation.[3][5] Mechanism:

The primary amine (-NH₂) is nucleophilic and basic, capable of reacting with membrane

lipids and proteins.
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STOT-SE - Category 3 (H335): Respiratory irritation.[5] Mechanism: Fine dust particulates

are highly irritating to mucous membranes.

Visualization: Hazard Mitigation Logic
The following diagram illustrates the decision pathway for handling this compound based on its

specific hazard profile.

Hierarchy of Controls

Hazard Source:
4-(2-Bromophenyl)pyrimidin-2-amine

Primary Route:
Inhalation (Dust) & Dermal

 Exposure Risk Engineering Control:
Fume Hood + HEPA Filter

 Primary Barrier PPE Layer:
Nitrile Gloves + N95/P100

 Redundancy
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Figure 1: Risk mitigation workflow emphasizing engineering controls as the primary barrier

against particulate exposure.

Safe Handling & Synthesis Integration
As an Application Scientist, I recommend treating this compound not just as a reagent, but as a

sensitive intermediate. The 2-bromo substituent induces steric strain (ortho-effect), which

influences both its reactivity in cross-coupling and its stability.

Experimental Protocol: Suzuki-Miyaura Coupling
This compound is most frequently used as the electrophile in Pd-catalyzed cross-couplings.

Protocol:

Preparation: Charge a reaction vial with 4-(2-Bromophenyl)pyrimidin-2-amine (1.0 equiv),

Boronic Acid (1.2 equiv), and Base (e.g., K₂CO₃, 2.0 equiv).

Solvent Selection: Use 1,4-Dioxane/Water (4:1). Why? The amine is polar; water ensures

solubility of the inorganic base.
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Degassing (Critical): Sparge with Argon for 10 minutes. Reason: The free amine can

coordinate to Pd, making the catalyst more susceptible to oxidation if O₂ is present.

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat to 90°C.

Workup: The product often precipitates upon cooling or adding water.

Storage & Stability
Hygroscopicity: The 2-amino group can form hydrates. Store in a desiccator.

Light Sensitivity: Aryl bromides can undergo slow photodehalogenation. Store in amber vials.

Shelf Life: >2 years if stored at -20°C under Argon.

Visualization: Synthesis Workflow
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Start:
4-(2-Bromophenyl)pyrimidin-2-amine
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Step 2: Degassing
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 Argon Sparge
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(Suzuki Coupling)
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Biaryl Kinase Inhibitor

 C-C Bond Formation
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Figure 2: Optimized workflow for utilizing the compound in palladium-catalyzed cross-coupling

reactions.

Emergency Response & Waste Management
In the event of an accident, standard protocols must be adapted to the specific chemical

properties of the substance.

Fire Fighting Measures
Hazardous Combustion Products: Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen

Bromide (HBr).
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Action: Do not breathe fumes. HBr is corrosive to lung tissue. Use full SCBA.

Extinguishing Media: Dry chemical or CO₂. Avoid water jets which may spread the solvated

amine.

Accidental Release (Spill)
Evacuate: Remove personnel from the immediate area.

PPE: Wear double nitrile gloves and a P95 respirator.

Containment: Do not dry sweep (generates dust). Cover with a damp absorbent pad or use a

HEPA vacuum.

Neutralization: Wipe surface with dilute acetic acid (to solubilize residual amine) followed by

water.

Analytical Validation (Quality Control)
To ensure experimental integrity, the identity of the compound must be validated before use in

biological assays.

NMR Characterization (DMSO-d₆)
Pyrimidine Protons: Look for two doublets (or a doublet and a multiplet depending on

resolution) in the aromatic region (approx. 8.3 - 8.5 ppm).

Amine Protons: A broad singlet around 6.5 - 7.0 ppm (exchangeable with D₂O).

2-Bromophenyl Group: Four distinct aromatic signals. The proton ortho to the Bromine will be

deshielded.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode [M+H]⁺.

Isotope Pattern: The hallmark of this compound is the 1:1 doublet at m/z 250 and 252. If you

do not see this 1:1 ratio, you have lost the bromine (dehalogenation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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